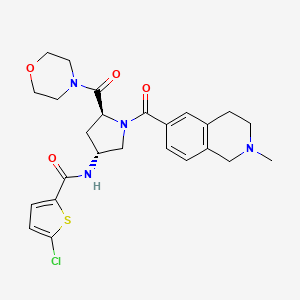![molecular formula C18H10O5 B14073589 3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]-2H-1-benzopyran-2-one CAS No. 101910-60-5](/img/structure/B14073589.png)
3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]- is a complex organic compound belonging to the class of benzopyran derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]- typically involves the reaction of benzopyran derivatives under specific conditions. One common method involves the use of coumarin derivatives, which are reacted with appropriate reagents to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-2-one, 3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted benzopyran derivatives .
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-2-one, 3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one, 3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]- involves its interaction with specific molecular targets and pathways within biological systems. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the desired effect .
Comparación Con Compuestos Similares
Similar Compounds
Coumarin: A well-known benzopyran derivative with various biological activities and applications.
7-Methoxycoumarin: Another benzopyran derivative with similar properties and uses.
3,8-Trihydroxy-2H-1-benzopyran-2-one: A hydroxylated derivative with distinct chemical and biological properties .
Uniqueness
2H-1-Benzopyran-2-one, 3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]- is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other benzopyran derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
101910-60-5 |
|---|---|
Fórmula molecular |
C18H10O5 |
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
3-(2-oxochromen-7-yl)oxychromen-2-one |
InChI |
InChI=1S/C18H10O5/c19-17-8-6-11-5-7-13(10-15(11)22-17)21-16-9-12-3-1-2-4-14(12)23-18(16)20/h1-10H |
Clave InChI |
ULEVTTAWAZPTOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=O)O2)OC3=CC4=C(C=C3)C=CC(=O)O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromopyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B14073509.png)





![Bis[3,5-bis(diethylamino)phenyl]methanone](/img/structure/B14073533.png)
![(S)-(2'-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14073537.png)


![2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid](/img/structure/B14073552.png)

![Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro-](/img/structure/B14073566.png)

